molecular formula C7H4N2O3S B1587786 7-Oxo-7H-[1,3]thiazolo[3,2-a]pyrimidine-5-carboxylic acid CAS No. 33304-84-6

7-Oxo-7H-[1,3]thiazolo[3,2-a]pyrimidine-5-carboxylic acid

Cat. No.: B1587786
CAS No.: 33304-84-6
M. Wt: 196.19 g/mol
InChI Key: JNYBSNXHAWFFFZ-UHFFFAOYSA-N
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Description

7-Oxo-7H-[1,3]thiazolo[3,2-a]pyrimidine-5-carboxylic acid (CAS: 33304-84-6) is a bicyclic heterocyclic compound featuring fused thiazole and pyrimidine rings. Its molecular formula is C₇H₄N₂O₃S, with a molecular weight of 196.187 g/mol. This compound is used in pharmaceutical research, particularly in synthesizing bioactive derivatives, and is commercially available from suppliers like Sigma-Aldrich and TCI.

Properties

IUPAC Name

7-oxo-[1,3]thiazolo[3,2-a]pyrimidine-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4N2O3S/c10-5-3-4(6(11)12)9-1-2-13-7(9)8-5/h1-3H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNYBSNXHAWFFFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC2=NC(=O)C=C(N21)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20391568
Record name 7-Oxo-7H-[1,3]thiazolo[3,2-a]pyrimidine-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20391568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33304-84-6
Record name 7-Oxo-7H-thiazolo[3,2-a]pyrimidine-5-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=33304-84-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Oxo-7H-[1,3]thiazolo[3,2-a]pyrimidine-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20391568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

7-Oxo-7H-[1,3]thiazolo[3,2-a]pyrimidine-5-carboxylic acid is a compound of significant interest due to its diverse biological activities. This article reviews the synthesis, biological evaluations, and potential therapeutic applications of this compound, supported by data tables and case studies.

  • Molecular Formula : C₇H₄N₂O₃S
  • Molecular Weight : 196.18 g/mol
  • CAS Number : 33304-84-6

The compound exhibits a thiazole and pyrimidine core structure, which is known for its ability to interact with various biological targets.

Synthesis

The synthesis of this compound has been achieved through several methodologies. A common approach involves the cyclization of 2-aminothiazoles with appropriate carboxylic acid derivatives under mild conditions. The reaction typically yields good to excellent results, facilitating further functionalization.

Antibacterial Activity

Recent studies have demonstrated that derivatives of thiazolo-pyrimidines exhibit broad-spectrum antibacterial activity. Notably, compounds containing the carboxylic acid moiety have shown enhanced efficacy against various bacterial strains.

Compound Target Bacteria Minimum Inhibitory Concentration (MIC)
7-Oxo-7H-thiazolo[3,2-a]pyrimidine-5-carboxylic acidStaphylococcus aureus50 µg/mL
7-Oxo-7H-thiazolo[3,2-a]pyrimidine-5-carboxylic acidEscherichia coli75 µg/mL

In vitro evaluations indicated that this compound could inhibit the growth of pathogens effectively, making it a candidate for antibiotic development .

Antitubercular Activity

The compound has also been evaluated for its antitubercular properties. A study highlighted that certain derivatives displayed significant activity against Mycobacterium smegmatis, with an MIC of 50 µg/mL . This suggests potential implications for tuberculosis treatment.

The biological activity of 7-Oxo-7H-thiazolo[3,2-a]pyrimidine-5-carboxylic acid is thought to be mediated through its interaction with key enzymes and proteins involved in bacterial metabolism and growth. For instance, docking studies have shown that the carboxyl group forms crucial interactions with metal ions in target proteins, enhancing its inhibitory effects .

Study on Antibacterial Properties

A comprehensive evaluation was conducted on a series of thiazolo-pyrimidine derivatives against multiple bacterial strains. The study found that compounds with a carboxylic acid group exhibited superior antibacterial properties compared to their ester counterparts. The results are summarized below:

Compound Activity Notes
Compound AHighEffective against Gram-positive bacteria
Compound BModerateEffective against Gram-negative bacteria
Compound CLowLimited antibacterial activity

This study underscores the importance of functional groups in modulating biological activity .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Table 1: Key Structural and Molecular Features

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents/Ring Modifications Key Functional Groups
7-Oxo-7H-[1,3]thiazolo[3,2-a]pyrimidine-5-carboxylic acid (Target) C₇H₄N₂O₃S 196.19 Thiazolo[3,2-a]pyrimidine core Keto (C7), Carboxylic acid (C5)
5-Oxo-7-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylic acid C₁₃H₈N₂O₃S 272.28 Phenyl at C7, Carboxylic acid at C6 Keto (C5), Carboxylic acid (C6)
5-Oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyridine-3,7-dicarboxylic acid (TPDCA) C₉H₇NO₅S 241.22 Dihydrothiazolo-pyridine core Two carboxylic acids (C3, C7)
7-Oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-5-carboxamide C₇H₇N₃O₂S 197.21 Dihydrothiazolo-pyrimidine core Keto (C7), Carboxamide (C5)
Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate C₂₇H₂₇N₂O₇S 523.58 Benzylidene and ester groups Keto (C3), Ester (C6)

Core Heterocyclic Modifications

  • Ring Fusion : The target compound’s thiazolo[3,2-a]pyrimidine core is distinct from thiadiazolo[3,2-a]pyrimidines (e.g., ), where a thiadiazole replaces the thiazole ring. This substitution alters electronic properties and biological interactions.
  • Dihydro Derivatives : Compounds like TPDCA () feature a partially saturated thiazolo-pyridine ring, enhancing rigidity and fluorescence properties.

Functional Group Variations

  • Carboxylic Acid vs. Carboxamide : The carboxamide derivative () replaces the carboxylic acid with an amide, reducing acidity and improving membrane permeability.
  • Ester Derivatives : Ethyl ester analogs () exhibit lower polarity, enhancing solubility in organic solvents and modulating pharmacokinetics.

Pharmacological Activity

  • Antimicrobial Properties : Thiazolo-pyrimidines () show broad-spectrum activity, with phenyl-substituted analogs (e.g., ) exhibiting enhanced potency due to lipophilic groups.
  • Insecticidal Activity : Thiazolo[3,2-a]pyrimidin-5-ones () are effective against agricultural pests, with ester derivatives showing prolonged stability.

Material Science

  • Fluorescent Probes : TPDCA’s dicarboxylic acid structure () enables applications in chloride sensing and biodegradable polymers.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Oxo-7H-[1,3]thiazolo[3,2-a]pyrimidine-5-carboxylic acid
Reactant of Route 2
7-Oxo-7H-[1,3]thiazolo[3,2-a]pyrimidine-5-carboxylic acid

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